

An In-depth Technical Guide on the Therapeutic Potential of P110

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Compound of Interest

Compound Name: TP-110

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This technical guide provides a comprehensive overview of the therapeutic potential of two distinct molecular entities referred to as "P110": the p110 catalytic isoforms of phosphoinositide 3-kinase (PI3K) and the P110 peptide inhibitor of mitochondrial fission. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.

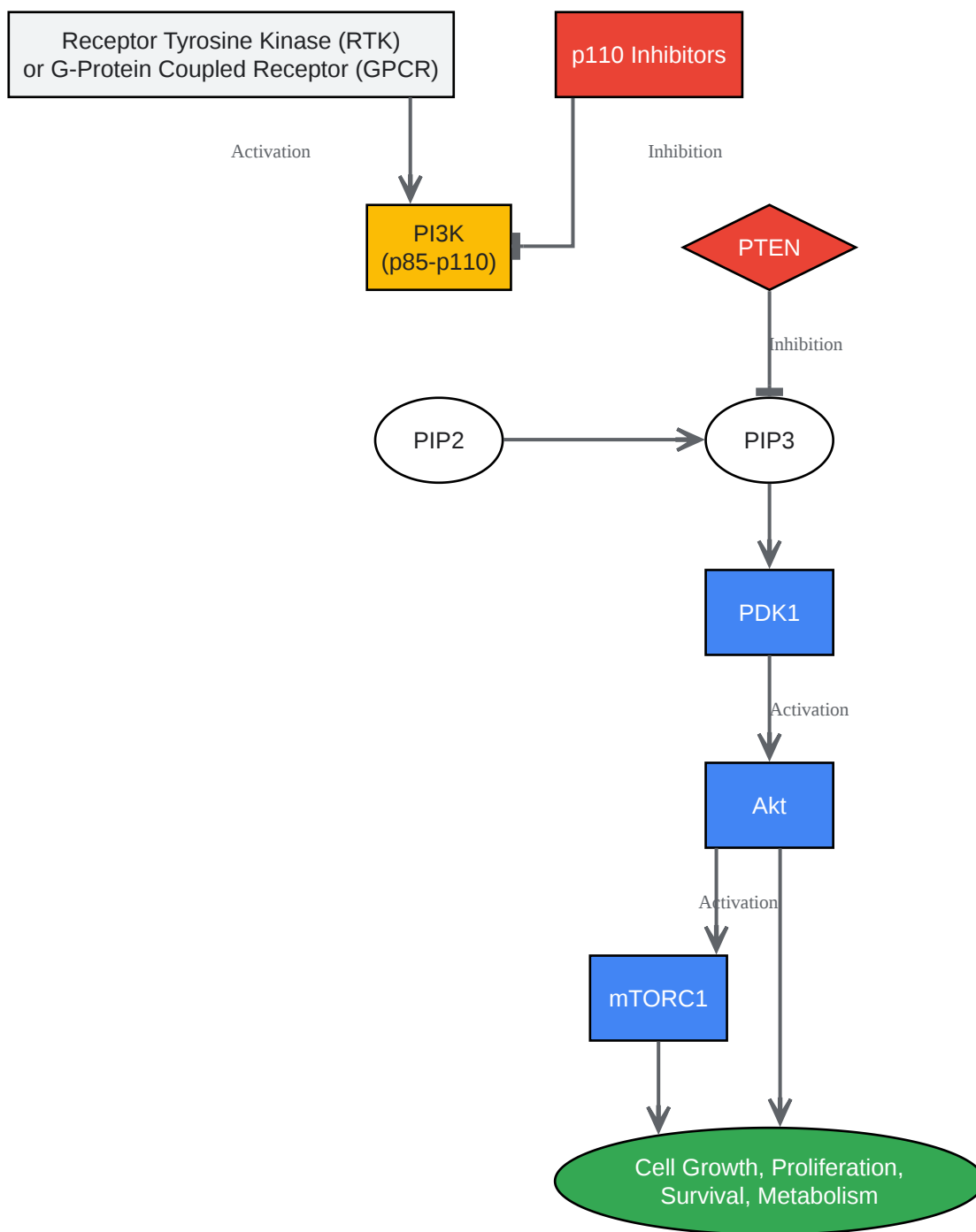
Part 1: The Therapeutic Potential of PI3K p110 Isoform Inhibitors

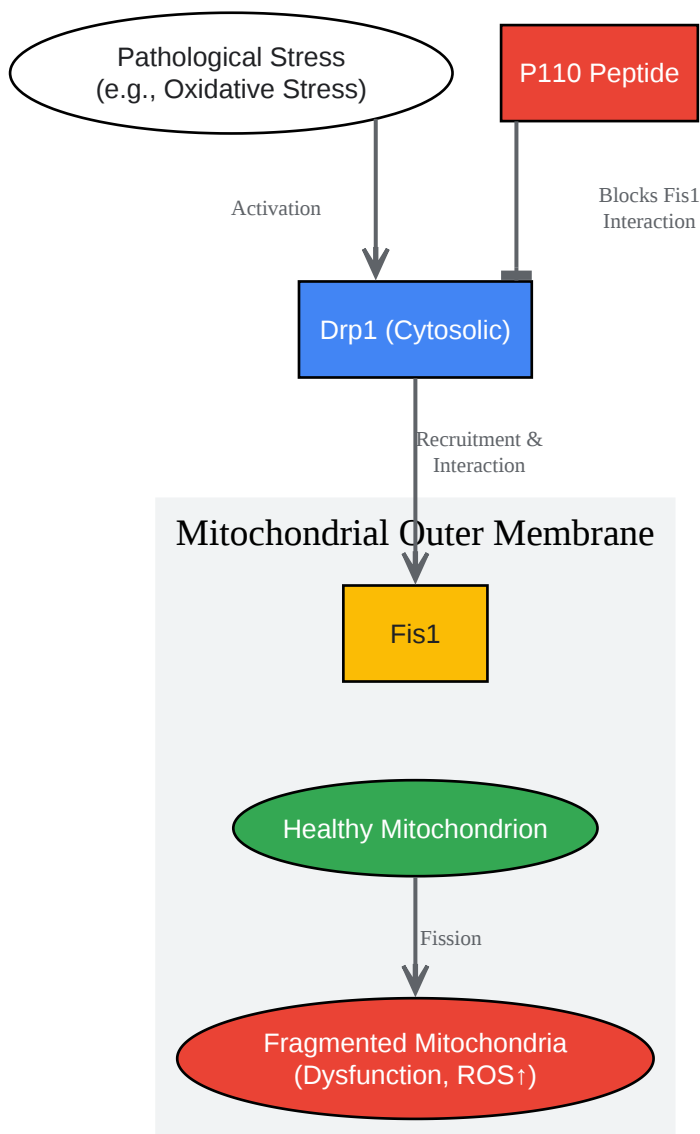
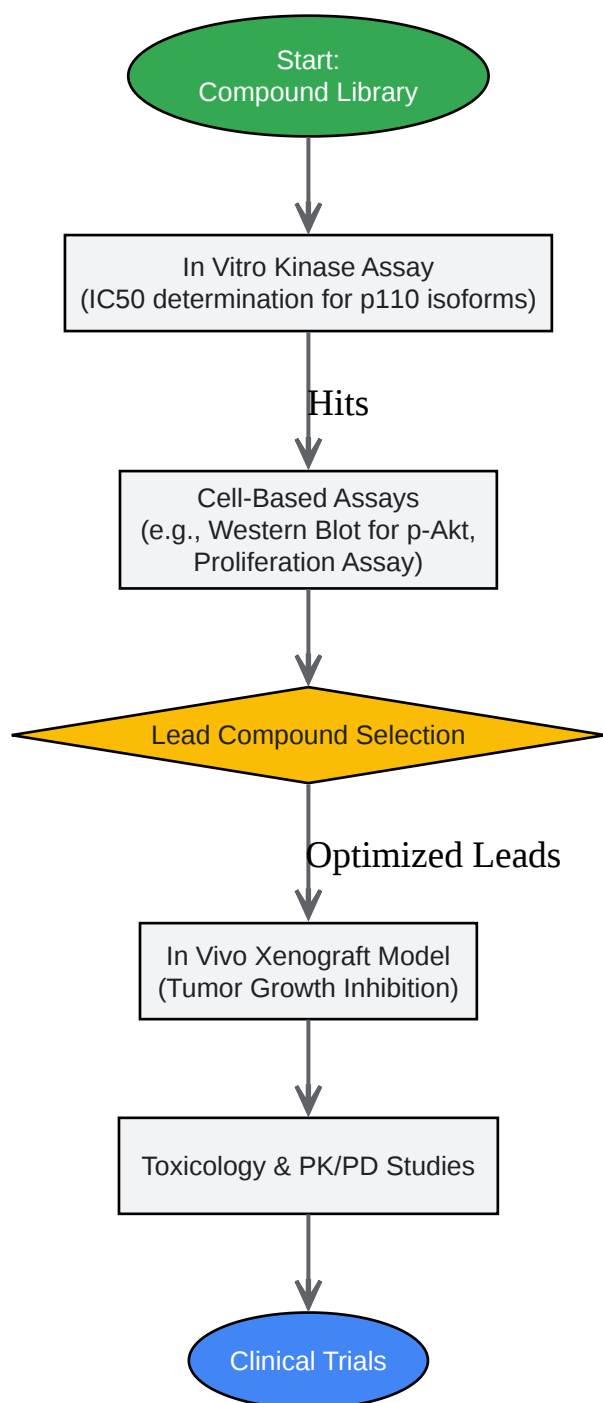
1.1. Core Concepts: The PI3K/Akt Signaling Pathway and p110 Isoforms

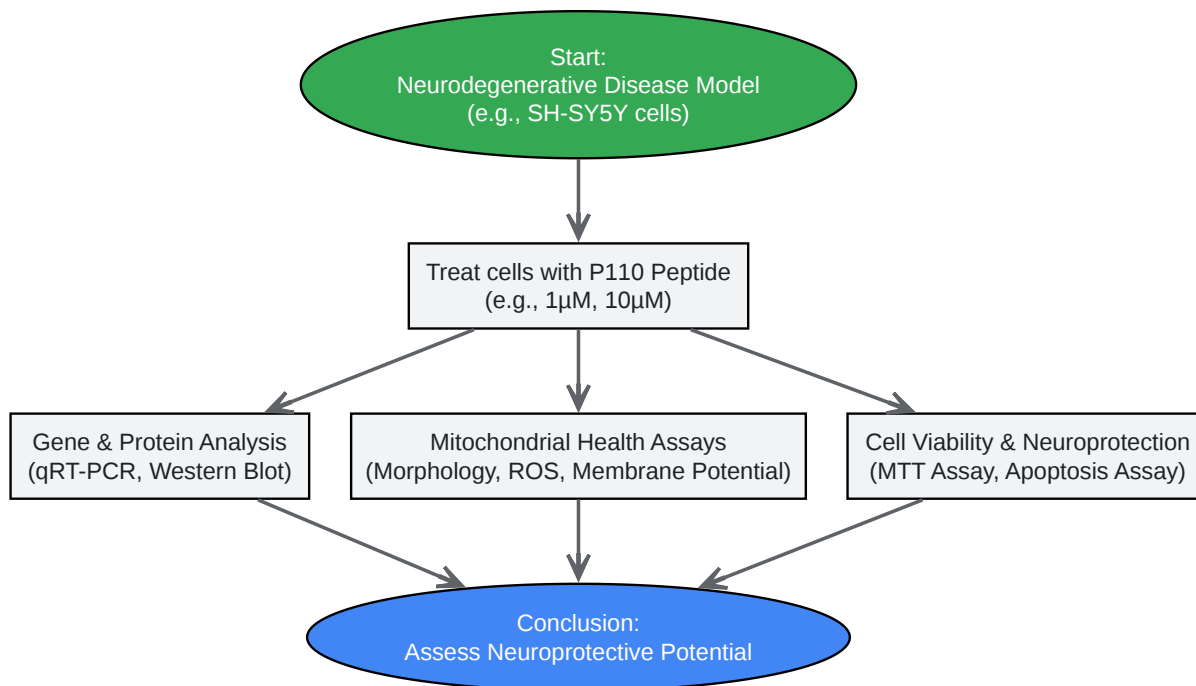
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^[1] Class I PI3Ks are heterodimers composed of a regulatory subunit (e.g., p85) and a catalytic subunit (p110).^{[2][3]} There are four Class I p110 isoforms: p110 α , p110 β , p110 γ , and p110 δ .^[3]^{[4][5]} While p110 α and p110 β are ubiquitously expressed, p110 δ and p110 γ are found predominantly in hematopoietic cells.^{[4][5][6][7]}

Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), the p110 subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).^{[5][8]} PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a multitude of substrates to drive cellular

responses.[9] Dysregulation of the PI3K pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[1][3]







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